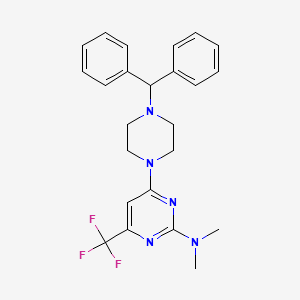

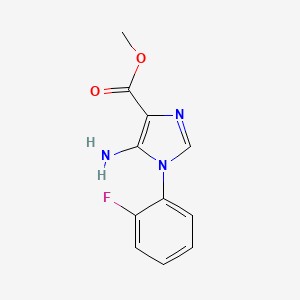

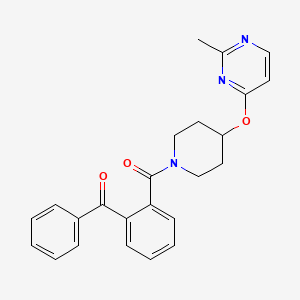

![molecular formula C21H15ClF3NO5S B2522469 5-{[3-氯-5-(三氟甲基)-2-吡啶基]氧基}-2-(苯磺酰基)苯基丙酸 CAS No. 338407-05-9](/img/structure/B2522469.png)

5-{[3-氯-5-(三氟甲基)-2-吡啶基]氧基}-2-(苯磺酰基)苯基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate" is a complex organic molecule that likely possesses a range of biological, medicinal, and industrial properties due to its structural features. It contains a pyridine ring, which is a common motif in many biologically active compounds, and a phenylsulfonyl group, which is known to be a versatile functional group in organic synthesis .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multicomponent reactions or nucleophilic aromatic substitution. For instance, a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and a trifluoromethyl-substituted pyrazolone yielded a chromenopyridine derivative with good yield . Similarly, the synthesis of 4-phenylsulfonyl-tetrachloropyridine was achieved through the reaction of sodium phenylsulfinate with pentachloropyridine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques would likely be employed to ascertain the structure of "5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate" once synthesized.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, 2-pyridinyl compounds have been used as COX-2 inhibitors, where substituents at specific positions on the pyridine ring affect the biological activity . The presence of a phenylsulfonyl group can also influence the reactivity of the compound, as seen in the synthesis of tetrachloropyridine derivatives . The electron-withdrawing nature of the trifluoromethyl and phenylsulfonyl groups could affect the regiochemistry of nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. The trifluoromethyl group is known for its lipophilicity and ability to pass through biological membranes, which could be beneficial for medicinal applications . The phenylsulfonyl group could enhance the solubility of the compound in polar solvents . The compound's stability, melting point, solubility, and other physical properties would need to be determined experimentally.

Relevant Case Studies

While there are no direct case studies on the compound , related compounds have been studied for their biological activities. For example, pyridine derivatives have been evaluated as cyclooxygenase inhibitors, which are important in the treatment of inflammation and pain . The synthesis of ketones from carboxylic acids and aromatic hydrocarbons using a trifluoromethylsulfonyloxy reagent demonstrates the versatility of trifluoromethyl-substituted compounds in organic synthesis .

科学研究应用

合成和衍生物

- 氘标记类似物的合成: 该化合物参与了芳氧基苯氧基丙酸酯的稳定同位素标记类似物的合成,在除草剂研究中很有用。稳定的同位素,如氘,出于分析目的被整合到分子结构中 (Bartels & Gatling, 1990).

- 除草衍生物合成: 该化合物的衍生物已在农业环境中应用于作物(如花生)的出苗后禾本科杂草控制。这些衍生物对各种类型的禾本科一年生杂草有效 (Grichar & Boswell, 1986).

分子研究

- 细胞周期和分裂研究: 对该化合物衍生物的研究提供了对吡啶氧基苯氧基丙酸酯除草剂作用模式的见解。对燕麦根的研究表明,这些化合物抑制蛋白质合成,影响细胞分裂和细胞周期动力学 (Kim & Bendixen, 1987).

- 对分子构象的研究: 已经探索了相关化合物的分子结构和构象,提供了有关这些分子的化学行为和相互作用的宝贵信息 (Sagar et al., 2017).

化学反应和性质

- 化学合成和反应: 研究集中于各种衍生物的化学合成和反应,加深了我们对这些分子的化学性质和潜在应用的理解 (Bradiaková et al., 2009), (Bradiaková et al., 2008).

- 环化反应中磺酰胺的探索: 对与该化合物密切相关的磺酰胺的研究揭示了它们作为阳离子环化反应终止剂的用途,为复杂分子结构的形成开辟了途径 (Haskins & Knight, 2002).

农业和园艺应用

- 景观美化中的杂草管理: 衍生物已用于管理地被植物和木本景观植物中的杂草,表明其在园艺和景观美化中的潜在用途 (Coffman & Frank, 1987).

其他研究

- 多元的化学应用: 各种研究探索了该化合物在创建 1,3-噁唑等多元化学结构方面的潜力,表明其在有机化学中的多功能性 (Williams & Fu, 2010).

属性

IUPAC Name |

[2-(benzenesulfonyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3NO5S/c1-2-19(27)31-17-11-14(30-20-16(22)10-13(12-26-20)21(23,24)25)8-9-18(17)32(28,29)15-6-4-3-5-7-15/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKMJKDCCVVDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

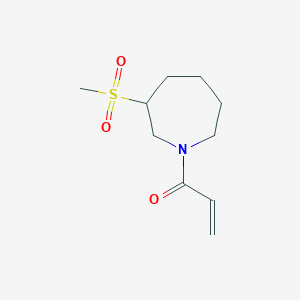

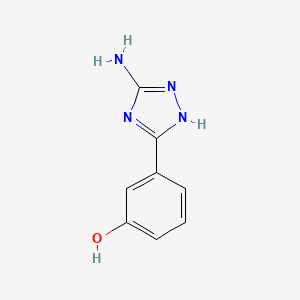

![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)

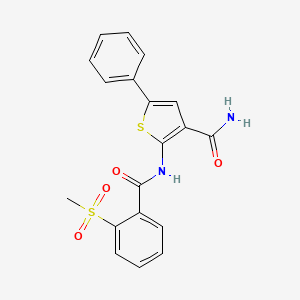

![N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2522391.png)

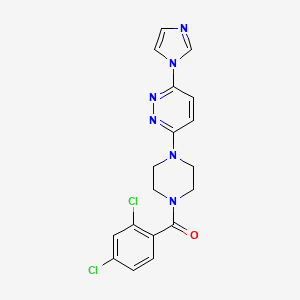

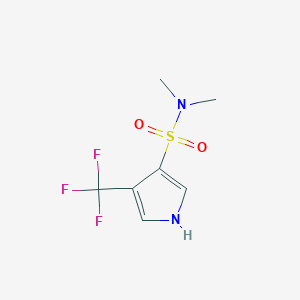

![4-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)

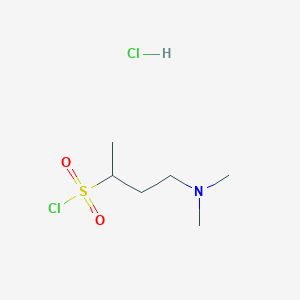

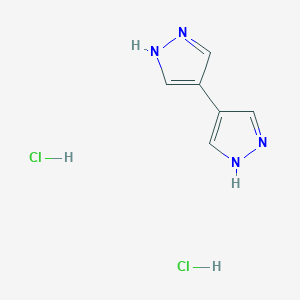

![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)